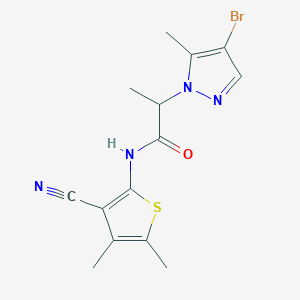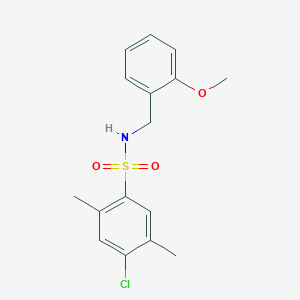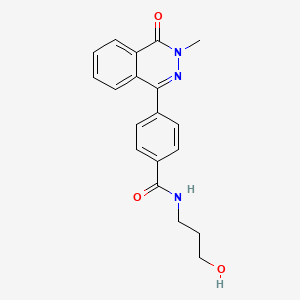
2-(4-bromo-5-methyl-1H-pyrazol-1-yl)-N-(3-cyano-4,5-dimethyl-2-thienyl)propanamide
Übersicht
Beschreibung
The study of 1H-pyrazole derivatives and their various substitutions has been of significant interest due to their versatile applications and functionalities in the field of chemistry and pharmacology. While the specific compound is not directly referenced, related research into pyrazole derivatives offers valuable insights into their synthesis, structure, and properties.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves reactions that introduce various substituents to the pyrazole ring, which can significantly alter the compound's chemical behavior and physical properties. For instance, the synthesis of 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide involved NMR and FT-IR spectroscopies, high-resolution mass-spectrometry, and single-crystal X-ray diffraction, indicating the detailed analytical approaches required for such compounds (Kulai & Mallet-Ladeira, 2016).
Molecular Structure Analysis
Molecular structure analysis is crucial in understanding the behavior and reactivity of chemical compounds. X-ray crystallography is a common method used to elucidate the structure of pyrazole derivatives, providing insights into their molecular geometry and intermolecular interactions (Bremner et al., 1988).
Chemical Reactions and Properties
Pyrazole derivatives participate in various chemical reactions, offering a pathway to synthesize a broad range of heterocyclic compounds. These reactions often involve cyclization, substitution, and coupling processes that are influenced by the specific substituents present on the pyrazole ring. For example, the synthesis of tetrahydrobenzo[b]pyrans through a sodium bromide-catalyzed cyclocondensation underlines the reactivity of such systems (Devi & Bhuyan, 2004).
Wissenschaftliche Forschungsanwendungen
Material Science Applications
Photovoltaic Devices : A study highlighted the synthesis of thieno[3,4-b]pyrazine-based monomers, which are crucial in developing donor-acceptor copolymers for photovoltaic applications. These copolymers exhibit significant optical properties, electrochemical behavior, and photovoltaic performance, suggesting the potential of such compounds in enhancing solar cell efficiencies (Zhou et al., 2010).
Medicinal Chemistry Applications
Anticancer Activity : Research into the synthesis and anticancer activity of new heterocyclic compounds based on pyrazole derivatives, including structures similar to the query compound, has shown promising results. These compounds exhibit significant potential in cancer treatment, highlighting the importance of such molecular frameworks in designing new therapeutic agents (Metwally, Abdelrazek, & Eldaly, 2016).
Organic Synthesis
Cyclocondensation Reactions : A study described the sodium bromide-catalyzed synthesis of tetrahydrobenzo[b]pyrans via a three-component cyclocondensation, showcasing the potential of using similar compounds in facilitating organic synthesis under microwave irradiation and solvent-free conditions, offering a green chemistry approach (Devi & Bhuyan, 2004).
Antimicrobial and Anti-inflammatory Agents : Another study synthesized a series of pyrazole, isoxazole, and benzodiazepine derivatives bearing an aryl sulfonate moiety, demonstrating their antimicrobial and anti-inflammatory activities. This research underscores the versatility of pyrazole-based compounds in generating bioactive molecules (Kendre, Landge, & Bhusare, 2015).
Eigenschaften
IUPAC Name |
2-(4-bromo-5-methylpyrazol-1-yl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN4OS/c1-7-10(4)21-14(11(7)5-16)18-13(20)9(3)19-8(2)12(15)6-17-19/h6,9H,1-4H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULPFNKCSYFFTFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C(C)N2C(=C(C=N2)Br)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-5-methyl-1H-pyrazol-1-yl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-({[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-biphenylcarboxamide](/img/structure/B4582033.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B4582041.png)





![N-{4-[(diethylamino)carbonyl]phenyl}-3-iodobenzamide](/img/structure/B4582101.png)
![ethyl 4-[(6-methylpyrimidin-4-yl)amino]benzoate](/img/structure/B4582104.png)
![{2-[(6-ethyl-3-{[(3-methylphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B4582110.png)
![N-[2-(4-chloro-3-nitro-1H-pyrazol-1-yl)ethyl]-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanamide](/img/structure/B4582122.png)
![N-[4-({2-methoxy-5-[(1-oxo-3,4-dihydro-2(1H)-naphthalenylidene)methyl]benzyl}oxy)phenyl]acetamide](/img/structure/B4582123.png)
![4-ethoxy-3-methyl-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B4582128.png)
![3-{[(2-ethylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4582139.png)